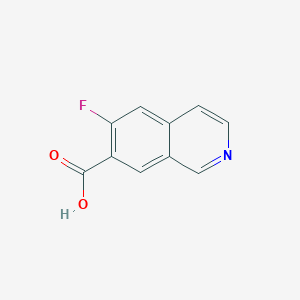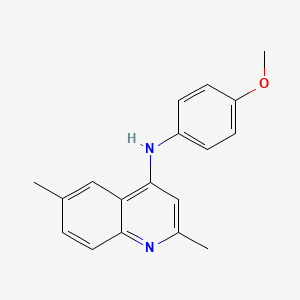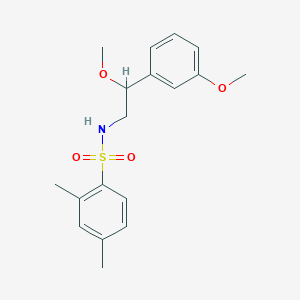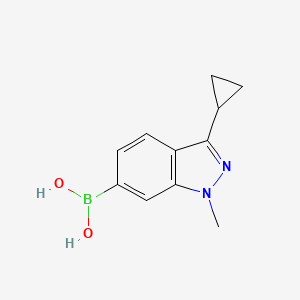
6-Fluoroisoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinoline-7-carboxylic acid is a chemical compound with the CAS Number: 2361634-92-4 . It is a type of isoquinoline, which is a nitrogen-containing heteroaromatic and benzene-ring-fused system .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, including this compound, has been greatly developed over the past decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular weight of this compound is 191.16 . The InChI code and key can be found in the MSDS .Chemical Reactions Analysis
Carboxylic acids, like this compound, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) .Physical And Chemical Properties Analysis
This compound is a powder .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
6-Fluoroisoquinoline-7-carboxylic acid derivatives have been synthesized and evaluated for their potent antibacterial and antimycobacterial activities. These compounds, notably fluoroquinolones, exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs. The structure-activity relationships (SAR) of these compounds reveal that specific substitutions at the 6,7-position enhance their antibacterial efficacy. For instance, derivatives with secondary amino groups at the 7-position showed significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains. The mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication (Senthilkumar et al., 2009), (Wolfson & Hooper, 1985).
Photochemical Properties
The photochemical behavior of fluoroquinolone derivatives, including this compound, has been extensively studied due to their phototoxicity in therapeutic applications. These studies have focused on the mechanisms of photodegradation, including photoreactions leading to the cleavage of the C-F bond. For example, research on norfloxacin, a 6-fluoro derivative, revealed the heterolytic defluorination upon exposure to light, indicating a pathway for the generation of aryl cations in solution. This property is crucial for understanding the photostability and safety profile of fluoroquinolone-based drugs (Fasani et al., 1999).
Structural and Synthetic Studies
Several structural and synthetic studies have been conducted to enhance the antibacterial properties of 6-fluoroisoquinoline derivatives. These include the development of novel substituents at the 7-position, aiming to improve antibacterial activity and reduce resistance. The synthesis of these compounds often involves intricate chemical processes to introduce specific functional groups that contribute to their enhanced activity. The SAR insights from these studies are critical for designing next-generation antibacterial agents with improved efficacy and safety profiles (Cooper et al., 1990), (Ziegler et al., 1990).
Safety and Hazards
Future Directions
Fluorinated isoquinolines, such as 6-Fluoroisoquinoline-7-carboxylic acid, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials .
properties
IUPAC Name |
6-fluoroisoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-6-1-2-12-5-7(6)3-8(9)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMMMQXTIDQHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361634-92-4 |
Source


|
| Record name | 6-fluoroisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2578559.png)
![2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2578560.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2578561.png)
![Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2578563.png)
![1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2578564.png)

![Tert-butyl 1-methyl-3-[(prop-2-enoylamino)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2578569.png)


![(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2578573.png)
![(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B2578575.png)